2-[(3-methyl-7-octyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-methyl-7-octyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide is a useful research compound. Its molecular formula is C22H29N5O3S and its molecular weight is 443.6g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-[(3-methyl-7-octyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide is a derivative of purine and has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and other relevant pharmacological effects.
Chemical Structure
The chemical structure of the compound is characterized by its purine base with a phenylacetamide moiety and a sulfanyl group. The presence of these functional groups is crucial for its biological activity.
Anticancer Properties
Recent studies have indicated that derivatives of similar structures exhibit significant anticancer properties. For instance, compounds with similar purine scaffolds have demonstrated inhibitory effects on various cancer cell lines.
- In Vitro Studies : Compounds analogous to this compound have shown cytotoxic effects against human cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and HCT116 (colon cancer) with IC50 values ranging from 2.78 to 3.59 µg/mL .
- Mechanism of Action : The proposed mechanism involves the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways. For example, some derivatives have been identified as selective inhibitors of CDC25B and PTP1B enzymes, which are crucial for cell proliferation and survival .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes is a significant aspect of its biological profile.
- Selectivity : Studies have shown that similar compounds selectively inhibit CDC25B and PTP1B with IC50 values indicating potent activity (CDC25B: 3.2–23.2 µg/mL; PTP1B: 2.9–21.4 µg/mL) . This selectivity is essential for minimizing side effects while maximizing therapeutic efficacy.
- Kinetic Studies : Kinetic analysis has revealed that certain derivatives act as mixed inhibitors against these targets, suggesting a complex interaction that could be exploited for therapeutic purposes .
Case Studies
Several case studies highlight the biological activity of compounds related to this compound:
- Xenograft Models : In vivo studies using xenograft models demonstrated that specific derivatives could reduce tumor volume significantly when administered at doses as low as 10 mg/kg without lethal toxicity .
- Cytotoxicity Assays : Comparative studies showed that certain derivatives exhibited tumor-specific cytotoxicity while sparing normal cells, emphasizing their potential as targeted anticancer agents .
Summary of Findings
Activity Type | Target Enzyme/Cell Line | IC50 Range (µg/mL) | Notes |
---|---|---|---|
Anticancer | A549 | 2.78 | Potent against lung cancer |
HeLa | 3.59 | Effective against cervical carcinoma | |
HCT116 | 3.00 | Active against colon cancer | |
Enzyme Inhibition | CDC25B | 3.2 - 23.2 | Selective inhibitor |
PTP1B | 2.9 - 21.4 | Mixed inhibition characteristics |
Propriétés
IUPAC Name |
2-(3-methyl-7-octyl-2,6-dioxopurin-8-yl)sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O3S/c1-3-4-5-6-7-11-14-27-18-19(26(2)21(30)25-20(18)29)24-22(27)31-15-17(28)23-16-12-9-8-10-13-16/h8-10,12-13H,3-7,11,14-15H2,1-2H3,(H,23,28)(H,25,29,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMGBDDMCPTPBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=C(N=C1SCC(=O)NC3=CC=CC=C3)N(C(=O)NC2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.